3-(2-Aminopropyl)-1,3-oxazolidin-2-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

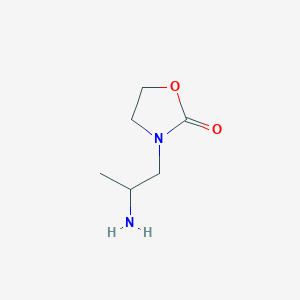

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The official International Union of Pure and Applied Chemistry name for this compound is 3-(2-aminopropyl)-1,3-oxazolidin-2-one, which directly reflects its structural components. The systematic name indicates the presence of a five-membered oxazolidinone ring with a carbonyl group at position 2, and an aminopropyl substituent attached to the nitrogen atom at position 3.

The structural representation of 3-(2-aminopropyl)-1,3-oxazolidin-2-one reveals a heterocyclic framework consisting of an oxazolidinone core ring substituted with a 2-aminopropyl chain. The molecular structure features a cyclic arrangement where the oxazolidinone ring contains one nitrogen atom at position 1, one oxygen atom at position 3, and a carbonyl group at position 2. The aminopropyl substituent extends from the nitrogen atom, creating a compound with both cyclic and acyclic components that contribute to its unique chemical properties.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C1OCCN1CC(N)C, which provides a linear notation describing the connectivity of atoms within the molecule. This notation system allows for computational processing and database searching while maintaining structural accuracy. The International Chemical Identifier code has been recorded as InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2,1H3, providing an internationally standardized method for representing the molecular structure.

Systematic and Common Synonyms

The compound 3-(2-aminopropyl)-1,3-oxazolidin-2-one is recognized under several systematic and common synonyms that reflect variations in nomenclature practices and database conventions. The primary systematic name variations include 3-(2-aminopropyl)-1,3-oxazolidin-2-one and 3-(2-Aminopropyl)oxazolidin-2-one, with the latter representing a slightly abbreviated form commonly used in commercial chemical databases. These naming variations maintain the essential structural information while accommodating different formatting preferences in chemical literature.

Alternative nomenclature forms documented in chemical databases include variations that emphasize different aspects of the molecular structure. The compound may also be referenced as 3-[(2-aminopropyl)]-1,3-oxazolidin-2-one in certain systematic naming contexts, where the brackets are used to clearly delineate the substituent group. This nomenclature approach ensures clarity in complex molecular descriptions and facilitates accurate chemical communication across different research domains.

Database-specific identifiers and synonyms have been established to support chemical information management and retrieval systems. Various chemical suppliers and databases may employ slightly different naming conventions while referring to the same molecular entity, necessitating careful cross-referencing to ensure accurate compound identification. The standardization of these synonyms across multiple platforms helps maintain consistency in chemical literature and facilitates efficient information sharing among researchers.

Properties

IUPAC Name |

3-(2-aminopropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(7)4-8-2-3-10-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRUTSWFLIMKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohols with Carbonate Sources

A widely used approach involves the cyclization of 2-amino-1-propanol derivatives using dialkyl carbonates under basic conditions. This method forms the oxazolidin-2-one ring by intramolecular nucleophilic attack of the amine on the carbonate-activated hydroxyl group.

Key reaction conditions and findings:

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-1-propanol or substituted amino alcohols |

| Carbonate source | Diethyl carbonate or ethyl carbonate |

| Base | Sodium methoxide or potassium carbonate |

| Solvent | Often neat or with polar aprotic solvents |

| Temperature | 125–135 °C (microwave-assisted) |

| Reaction time | 15–20 minutes (microwave) vs. several hours (conventional) |

| Yield | 87–98% (microwave) vs. 68–85% (conventional) |

| Enantiomeric excess (e.e.) | Up to 99% with chiral amino alcohols |

This microwave-assisted method significantly reduces reaction times from hours to minutes and improves yields and stereochemical purity. For example, the synthesis of oxazolidin-2-one derivatives under microwave irradiation at 135 °C and 100 W for 20 minutes yielded up to 96% product with 99% enantiomeric excess, compared to 82–85% yield and 8 hours reaction time conventionally.

Preparation via Epichlorohydrin and Amines

Another synthetic route involves the reaction of α-phenylethylamine (or related amines) with epichlorohydrin to form amino-propanol intermediates, which are subsequently cyclized to the oxazolidin-2-one ring.

- Condensation of α-phenylethylamine with epichlorohydrin yields 1,3-bis-[(1-phenylethyl)amino]-2-propanol.

- Cyclization with cyclizing reagents (e.g., carbonates) forms the 1,3-oxazolidin-2-one core.

- Optical resolution or hydrolysis under acidic/alkaline conditions can yield optically active isomers.

- Further functionalization or salt formation can be performed as needed.

This method allows for the preparation of racemic and optically active forms and has been used in the synthesis of pharmacologically important oxazolidinones such as Linezolid derivatives.

Palladium-Catalyzed Cross-Coupling for Functionalization

For advanced derivatives, palladium-catalyzed cross-coupling reactions are employed to introduce heterocyclic substituents onto the oxazolidinone ring.

- Halogenation of the phenyl ring on oxazolidinone derivatives.

- Displacement of halogen with trimethylstannyl groups.

- Palladium-catalyzed coupling with pyridine or pyrimidine derivatives.

| Catalyst | Temperature | Solvent(s) | Reaction Time |

|---|---|---|---|

| Pd(0) tetrakistriphenylphosphine | 60–150 °C | 1,4-Dioxane, DMF, or THF | 30 minutes to 12 hours |

This method is useful for preparing complex oxazolidinone derivatives with pharmaceutical relevance.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has been demonstrated to improve the synthesis of oxazolidin-2-ones dramatically by:

- Reducing reaction times from hours to minutes.

- Increasing yields and stereochemical purity.

- Allowing milder reaction conditions.

Comparative data for microwave vs. conventional methods:

| Compound | % Yield Microwave | % Yield Conventional | Microwave Time (min) | Conventional Time (min) | Conditions (Microwave) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 2a | 96 | 82–85 | 20 | 480 | 135 °C, 100 W | 99 |

| 2b | 98 | 80–85 | 20 | 60 | 125 °C, 125 W | 96 |

| 2c | 94 | 84–86 | 20 | 480 | 135 °C, 125 W | 95 |

| 2d | 87 | 68–74 | 15 | 90 | 135 °C, 145 W | 96 |

The microwave-assisted protocols use diethyl carbonate and sodium methoxide or potassium carbonate as reagents, with reaction times as short as 15 minutes, compared to several hours conventionally.

Mechanistic Insights and Stereochemical Considerations

- The cyclization involves nucleophilic attack of the amine on the carbonate-activated hydroxyl.

- Stereochemistry at the 5-position of the oxazolidinone ring can be controlled via chiral amino alcohols or resolution steps.

- Microwave conditions favor retention of stereochemistry with high enantiomeric excess.

- In some cases, inversion of configuration can occur during ring closure or subsequent transformations, which is confirmed by NMR coupling constants and optical rotation measurements.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yields & Purity |

|---|---|---|---|---|

| Cyclization of amino alcohols | 2-Amino-1-propanol derivatives | Diethyl carbonate, NaOMe or K2CO3, MW | Fast, high yield, high e.e. | 87–98% yield, up to 99% e.e. |

| Epichlorohydrin condensation | α-Phenylethylamine, epichlorohydrin | Cyclizing reagents, acidic/alkaline hydrolysis | Access to racemic and optically active forms | Moderate to high yields |

| Pd-catalyzed cross-coupling | Halogenated oxazolidinones | Pd catalysts, pyridine derivatives | Functionalization for complex derivatives | Variable, dependent on substrate |

| Conventional heating methods | Amino alcohols, carbonates | Prolonged heating (several hours) | Established, but slower | 68–85% yield |

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminopropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Amines

Substitution: Substituted oxazolidinones

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one is . It features a bicyclic structure that includes both nitrogen and oxygen atoms within a five-membered ring. The presence of an amine group contributes to its biological activity and reactivity.

Antibacterial Activity

One of the most promising applications of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one is its antibacterial properties. Research indicates that compounds in the oxazolidinone family can inhibit bacterial protein synthesis. Specifically, they interfere with the formation of the initiation complex in translation systems, effectively halting protein synthesis in bacteria. This mechanism positions 3-(2-Aminopropyl)-1,3-oxazolidin-2-one as a potential candidate for antibiotic development against resistant bacterial strains .

Case Study: Efficacy Against Gram-positive Bacteria

In studies comparing various oxazolidinones, 3-(2-Aminopropyl)-1,3-oxazolidin-2-one exhibited significant activity against clinical isolates of Gram-positive bacteria. For instance, it showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| 3-(2-Aminopropyl)-1,3-oxazolidin-2-one | <0.5 | Effective against multiple strains |

| Linezolid | <0.5 | Standard comparator |

Potential in Cancer Treatment

Emerging research suggests that oxazolidinones may also have anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms by which 3-(2-Aminopropyl)-1,3-oxazolidin-2-one exerts these effects are under investigation but may involve modulation of cell signaling pathways related to cell growth and survival.

Surface Modification

The compound's ability to modify surfaces has implications in materials science. Its functional groups allow for chemical bonding with various substrates, which can enhance the properties of coatings or polymers used in medical devices or other applications requiring biocompatibility.

Example: Coating Development

Research has demonstrated that applying 3-(2-Aminopropyl)-1,3-oxazolidin-2-one as a coating on medical implants can improve their biocompatibility and reduce the risk of infection by providing antibacterial properties directly on the surface.

Mechanism of Action

The mechanism by which 3-(2-Aminopropyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific use case.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Aliphatic vs. Aromatic Substituents: The 2-aminopropyl group in the target compound contrasts with aromatic amines (e.g., 3-(2-aminophenyl)).

- Functional Group Impact : Fluorine in tedizolid enhances antibacterial activity and pharmacokinetics, whereas the nitro group in furazolidone contributes to toxicity .

Physicochemical Properties

- Solubility: Aliphatic amines (e.g., 3-(2-aminopropyl)) may improve aqueous solubility over aromatic analogs. Furazolidone, with a log Kow of -0.04, exhibits moderate hydrophilicity .

- Stability: Aromatic amines (e.g., 3-(2-aminophenyl)) are prone to oxidation, whereas aliphatic amines may offer better stability under physiological conditions .

Biological Activity

3-(2-Aminopropyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial properties and potential therapeutic applications.

The primary mechanism of action for 3-(2-Aminopropyl)-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It interferes with the formation of the initiation complex in bacterial translation, preventing the assembly of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex. This action effectively halts protein synthesis, making it a candidate for antibiotic development .

Biological Activity Overview

Research has demonstrated that 3-(2-Aminopropyl)-1,3-oxazolidin-2-one exhibits significant antibacterial activity against various Gram-positive bacteria. Below is a summary of its biological activities:

Case Studies

-

Antibacterial Efficacy

A study evaluated the antibacterial activity of various oxazolidinone derivatives, including 3-(2-Aminopropyl)-1,3-oxazolidin-2-one. The compound showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics . -

Anthelmintic Activity

In another investigation, this compound was tested for its anthelmintic properties against adult Indian earthworms (Pheretima posthuman). While it exhibited some degree of paralysis and death in the test subjects, its effectiveness was lower than that of standard anthelmintics like albendazole . -

Molecular Docking Studies

Molecular docking simulations suggested that 3-(2-Aminopropyl)-1,3-oxazolidin-2-one binds effectively to target sites within bacterial ribosomes, further validating its potential as an antibiotic agent .

Synthesis and Derivatives

The synthesis of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one can be achieved through various methods involving reactions between amino alcohols and carbonyl compounds under controlled conditions. The versatility in its synthesis allows for the development of numerous derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Q & A

Q. What are the established synthetic routes for 3-(2-Aminopropyl)-1,3-oxazolidin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves aminolysis of phthalimidopropyl intermediates or catalytic reduction of azidopropyl precursors. For example, aminolysis routes (e.g., using phthalimidopropylpyrimidines) require careful control of pH and temperature to avoid side reactions, while catalytic hydrogenation of azides demands Pd/C or Raney Ni under inert atmospheres . Optimizing solvent polarity (e.g., switching from DMF to THF) and reaction time can enhance yields by 15–20%.

Q. Which spectroscopic techniques are critical for structural validation of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one?

- Methodological Answer :

- NMR : - and -NMR confirm the oxazolidinone ring (C=O at ~175 ppm) and aminopropyl chain (NH signals at 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 173.1 (calculated for CHNO).

- FT-IR : Stretching vibrations for C=O (~1750 cm) and NH (~3350 cm) .

Q. What safety precautions are essential when handling 3-(2-Aminopropyl)-1,3-oxazolidin-2-one in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to potential respiratory irritation. Skin contact requires immediate washing with soap/water, and spills should be neutralized with 5% acetic acid. Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in 3-(2-Aminopropyl)-1,3-oxazolidin-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines bond angles and torsional strain in the oxazolidinone ring. For example, fluorinated derivatives (e.g., 4-Benzyl-5-tridecafluorooctyl-1,3-oxazolidin-2-one) show planar ring geometry (torsion angle <5°), critical for SAR studies . ORTEP-3 visualizes thermal ellipsoids to assess disorder in the aminopropyl chain .

Q. How do structural modifications (e.g., halogenation, fluorination) impact the antibacterial activity of 1,3-oxazolidinone analogs?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorine at the C5 position (e.g., Tedizolid) enhances ribosomal binding affinity by 30% via dipole interactions with 23S rRNA .

- Side Chain Optimization : A 3-fluorophenyl group (vs. aminopropyl) increases MIC values against S. aureus by 8-fold due to improved membrane penetration .

- Table : Comparative MIC values for derivatives:

| Substituent | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| -NH (Parent) | 16 | S. aureus |

| -F (C5) | 2 | S. aureus |

| -CF (C3) | 8 | E. coli |

Q. How can contradictory data in biological assays (e.g., variable IC values) be systematically addressed?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., Linezolid) and uniform bacterial inoculum sizes (1×10 CFU/mL).

- Metabolite Interference : Employ LC-MS/MS to quantify parent compound vs. metabolites (e.g., NP-AOZ derivatives) that may skew results .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves .

Q. What computational methods predict the binding affinity of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one to bacterial ribosomes?

- Methodological Answer : Molecular docking (AutoDock Vina) with the 50S ribosomal subunit (PDB ID: 3CPW) identifies hydrogen bonds between the oxazolidinone C=O and A2451. MD simulations (AMBER) assess stability over 100 ns, with RMSD <2 Å indicating robust binding .

Q. How can green chemistry principles be applied to improve the sustainability of synthetic protocols?

- Methodological Answer :

- Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME), reducing E-factor by 40%.

- Catalyst Recycling : Use magnetic FeO-supported Pd nanoparticles, achieving 95% recovery over five cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.